molecular formula C9H16N2O5 B558558 Boc-D-asp-NH2 CAS No. 200282-47-9

Boc-D-asp-NH2

Cat. No.: B558558
CAS No.: 200282-47-9
M. Wt: 232.23 g/mol
InChI Key: VKCARTLEXJLJBZ-RXMQYKEDSA-N
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Description

Boc-D-aspartic acid α-amide, commonly referred to as Boc-D-asp-NH2, is a derivative of aspartic acid. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and an amide group at the carboxyl terminus. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Mechanism of Action

Target of Action

Boc-D-asp-NH2 is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. The primary targets of this compound are therefore likely to be the proteins or enzymes that interact with aspartic acid during protein synthesis .

Mode of Action

The Boc (tert-butyl carbamate) group in this compound is a protective group used in peptide synthesis . It protects the amino function during the synthesis process. The Boc group can be cleaved by mild acidolysis, leaving the aspartic acid residue intact . This allows for the selective synthesis of complex proteins without unwanted side reactions .

Biochemical Pathways

As a derivative of aspartic acid, this compound is involved in the same biochemical pathways as aspartic acid. These include the citric acid cycle and the urea cycle, both of which are essential for energy production and nitrogen metabolism, respectively .

Result of Action

The result of this compound’s action would be the successful synthesis of a protein with the correct sequence of amino acids. By protecting the amino function of aspartic acid during synthesis, this compound ensures that the aspartic acid residue is incorporated at the correct position in the protein .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For example, the presence of a mild acid is necessary for the cleavage of the Boc group . Additionally, the temperature, pH, and solvent used in the reaction can also affect the efficiency and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-aspartic acid α-amide typically involves the protection of the amino group of D-aspartic acid with a tert-butyloxycarbonyl group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions are generally mild, and the reaction is performed at room temperature. The resulting Boc-D-aspartic acid is then converted to its α-amide form by reacting with ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production of Boc-D-aspartic acid α-amide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-D-aspartic acid α-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-aspartic acid α-amide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Boc-D-aspartic acid α-amide can be compared with other Boc-protected amino acids such as Boc-L-aspartic acid α-amide, Boc-L-glutamic acid α-amide, and Boc-L-lysine α-amide. The uniqueness of Boc-D-aspartic acid α-amide lies in its specific stereochemistry (D-configuration) and its application in the synthesis of peptides with specific biological activities .

Similar Compounds

Properties

IUPAC Name

(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCARTLEXJLJBZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426765
Record name Boc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200282-47-9
Record name Boc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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